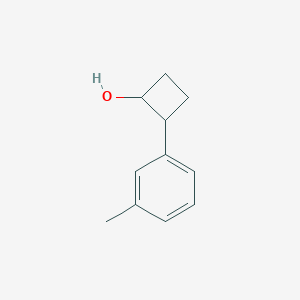
2-(3-Methylphenyl)cyclobutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₁H₁₄O. It is a cyclobutane derivative with a hydroxyl group and a methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Methylphenyl)cyclobutan-1-OL involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as phenylmagnesium bromide, reacts with a cyclobutanone derivative to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often require the use of specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylphenyl)cyclobutan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-(3-Methylphenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenyl)cyclobutan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a unique structural framework that can affect the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylcyclobutan-1-OL: Similar structure but lacks the methyl group on the phenyl ring.
3-Methylcyclobutan-1-OL: Similar structure but lacks the phenyl group.
Cyclobutanol: The simplest cyclobutane derivative with a hydroxyl group.
Uniqueness
2-(3-Methylphenyl)cyclobutan-1-OL is unique due to the presence of both a methylphenyl group and a cyclobutane ring. This combination of features gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-9(7-8)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3 |
Clave InChI |
KBNFBDZTBPFODR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




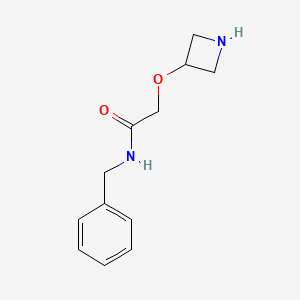
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)

![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
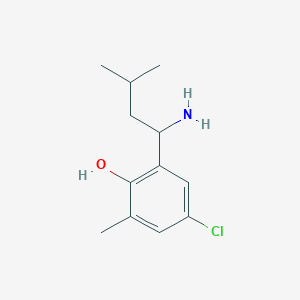
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)

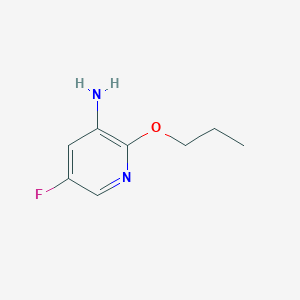
![6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13306836.png)

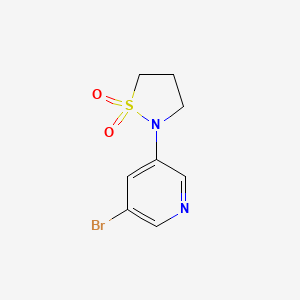
![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)
